The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves several steps that may include condensation reactions and modifications of existing quinazoline structures.
Methods and Technical Details:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can be represented using various structural notations:
Structure Data:
CCCCCN1C(c2ccc(cc2NC1=S)C(NCc1ccc2c(c1)OCO2)=O)=O
SOCIRVRWXHKJPG-UHFFFAOYSA-N
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can participate in various chemical reactions due to its functional groups.
Reactions and Technical Details:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is primarily studied in relation to its biological activities.
Process and Data:
The physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide are crucial for understanding its behavior in different environments.
Physical Properties:
Chemical Properties:
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide holds promise for several scientific applications:
Scientific Uses:
Research into this compound continues to evolve, with ongoing studies aimed at elucidating its full therapeutic potential and mechanisms of action .
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5